Hydroxy-PEG2-PFP ester

Bioconjugation PEGylation Amine-reactive chemistry

Hydroxy-PEG2-PFP ester (CAS 1820673-42-4) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal hydroxyl group and a pentafluorophenyl (PFP) activated ester. The compound features a diethylene glycol (PEG2) spacer arm with a molecular weight of 344.23 g/mol, classified as an amine-reactive PEGylation reagent for bioconjugation, PROTAC synthesis, and surface functionalization.

Molecular Formula C13H13F5O5
Molecular Weight 344.23 g/mol
Cat. No. B608004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG2-PFP ester
SynonymsHydroxy-PEG2-PFP ester
Molecular FormulaC13H13F5O5
Molecular Weight344.23 g/mol
Structural Identifiers
InChIInChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2
InChIKeyFTFZBMSTIHCECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG2-PFP Ester Specifications and Core Technical Profile for Procurement


Hydroxy-PEG2-PFP ester (CAS 1820673-42-4) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal hydroxyl group and a pentafluorophenyl (PFP) activated ester . The compound features a diethylene glycol (PEG2) spacer arm with a molecular weight of 344.23 g/mol, classified as an amine-reactive PEGylation reagent for bioconjugation, PROTAC synthesis, and surface functionalization . The PFP ester group enables amide bond formation with primary amines, while the hydroxyl terminus permits further derivatization or functional group interconversion .

Why Hydroxy-PEG2-PFP Ester Cannot Be Replaced with Generic NHS or PEGn Analogs


While NHS esters, TFP esters, and PEGn variants (PEG3, PEG4, PEG6, PEG8) share the same amine-reactive functional class, substituting Hydroxy-PEG2-PFP ester without quantitative validation introduces measurable risks to reaction efficiency, conjugate homogeneity, and ternary complex geometry. The PFP moiety exhibits different aqueous hydrolysis kinetics and altered antibody labeling site-selectivity compared to NHS [1]. Simultaneously, the PEG2 spacer length—specifically two ethylene oxide units—confers a distinct spatial profile relative to longer PEG chains: shorter hydration shell, reduced conformational flexibility, and preferential suitability for compact binding geometries where ligand-ligase pockets are situated in close proximity [2]. These factors preclude simple molar equivalence substitution.

Hydroxy-PEG2-PFP Ester Quantified Differentiation vs NHS Ester and PEGn Analogs


PFP Ester Aqueous Hydrolysis Stability Advantage Over NHS Ester

Hydroxy-PEG2-PFP ester incorporates a pentafluorophenyl ester moiety that demonstrates superior resistance to spontaneous aqueous hydrolysis compared to the standard N-hydroxysuccinimide (NHS) ester. This property is directly supported by vendor technical documentation indicating that PFP esters are significantly more stable in aqueous solution than NHS esters, with the hydrolytic stability difference described as 'significantly more stable, less susceptible to spontaneous hydrolysis' . The PFP ester is 'less subject to hydrolysis than NHS esters, resulting in more efficient reactions' under typical bioconjugation conditions .

Bioconjugation PEGylation Amine-reactive chemistry

PFP Ester Enhanced Light-Chain Specificity in Antibody Labeling vs NHS Ester

In a direct comparative study of antibody-fluorophore conjugates (AFCs), replacement of NHS ester with PFP ester dramatically increased light-chain labeling specificity of near-infrared (NIR) fluorophore conjugates on native monoclonal antibodies [1]. The PFP-activated ester conjugates exhibited reduced aggregation and improved brightness both in vitro and in vivo compared to NHS-labeled counterparts, with PFP esters showing preferential reactivity toward K188 of the kappa light chain [1].

Antibody-fluorophore conjugates Site-specific labeling Immunoassay development

PEG2 Spacer Optimized for Compact PROTAC Ternary Complex Geometry vs PEG4/PEG6

The PEG2 spacer in Hydroxy-PEG2-PFP ester provides a distinct spatial profile for PROTAC linker design compared to longer PEG variants. Technical analysis indicates that PEG2 'confers the smallest hydration shell: two ether oxygens are sufficient to quench aggregation, but the backbone is still shorter than most ligand–ligase distances, making it well-suited to tight geometries where the binding pockets are situated almost face-to-face' [1]. Systematic linker length studies comparing PEG2, PEG4, and longer PEG linkers in PROTAC constructs demonstrate that linker length directly modulates ternary complex formation efficiency and degradation potency [2].

PROTAC design Targeted protein degradation Linker optimization

Terminal Hydroxyl Enables Sequential Derivatization Unavailable in Homobifunctional Analogs

Hydroxy-PEG2-PFP ester is a heterobifunctional linker bearing two chemically orthogonal reactive termini: an amine-reactive PFP ester and a derivatizable hydroxyl group . This contrasts with homobifunctional analogs such as Bis-dPEG9-PFP ester, which contain two identical PFP ester termini and lack a hydroxyl handle for sequential modification . The hydroxyl group can be converted to additional reactive functionalities including carboxylic acid, amine, azide, alkyne, or maleimide, enabling controlled two-step conjugation workflows .

Heterobifunctional linker Sequential bioconjugation Surface functionalization

PFP Ester Reactivity Advantage Over NHS Ester in Amine Coupling

Pentafluorophenyl esters exhibit higher intrinsic reactivity toward primary amines compared to N-hydroxysuccinimide esters. Manufacturer technical documentation from Sigma-Aldrich explicitly states that '2,3,4,5,6-pentafluorophenyl (PFP) ester is more reactive to amines than NHS ester and are more stable than NHS esters to hydrolysis' . This reactivity differential enables faster conjugation kinetics under identical stoichiometric conditions.

Amine coupling Crosslinking Protein modification

Hydroxy-PEG2-PFP Ester Validated Applications for Scientific Procurement


PROTAC Library Synthesis Requiring Compact PEG2 Spacer Geometry

Hydroxy-PEG2-PFP ester is optimally deployed in PROTAC synthesis campaigns where target protein and E3 ligase binding pockets are in close spatial proximity, requiring a minimal linker length to avoid excess conformational entropy [1]. The PEG2 spacer provides sufficient hydrophilicity to prevent aggregation while maintaining a short backbone (~8.8 Å) that favors efficient ternary complex formation in face-to-face binding geometries [1]. This application scenario is supported by systematic linker length studies demonstrating that PEG2 linkers confer distinct degradation efficiency profiles compared to longer PEG4 or PEG6 variants [2]. The hydroxyl terminus enables sequential attachment of E3 ligase ligand and target protein ligand without protecting group interference.

Site-Selective Antibody-Fluorophore Conjugate (AFC) Production for Near-Infrared Imaging

Based on direct comparative evidence, PFP ester chemistry enables preferential light-chain labeling of native monoclonal antibodies, producing antibody-fluorophore conjugates with reduced aggregation and improved brightness relative to NHS ester labeling [1]. Hydroxy-PEG2-PFP ester can be employed to activate fluorophores or to introduce PEG spacers onto antibodies prior to fluorophore conjugation, leveraging the enhanced site-selectivity of PFP esters toward kappa light chain K188 [1]. This application is validated for near-infrared fluorescence-guided surgery probe development and in vivo imaging studies where conjugate homogeneity directly impacts signal-to-background ratios.

Sequential Bioconjugation and Surface Functionalization Workflows

The heterobifunctional architecture of Hydroxy-PEG2-PFP ester—with orthogonal amine-reactive PFP ester and derivatizable hydroxyl termini—enables controlled two-step conjugation without protecting group strategies [1]. This makes the compound suitable for: (i) initial PFP ester conjugation to amine-containing biomolecules (proteins, peptides, amine-modified oligonucleotides), followed by hydroxyl activation and coupling to a second entity; or (ii) hydroxyl conversion to azide, alkyne, or maleimide for bioorthogonal click chemistry applications [1]. This capability is not available with homobifunctional PFP ester linkers such as Bis-dPEG9-PFP ester [2].

Aqueous PEGylation Reactions Where NHS Ester Hydrolysis Compromises Yield

In bioconjugation protocols requiring extended reaction times in aqueous buffers (e.g., dilute protein solutions), NHS ester reagents suffer from progressive hydrolytic deactivation that reduces effective stoichiometry and coupling efficiency [1]. Hydroxy-PEG2-PFP ester, with its documented superior aqueous stability compared to NHS esters [1][2], provides a more robust alternative for PEGylation of amine-containing biomolecules under challenging aqueous conditions. This advantage is particularly relevant for large-scale biopharmaceutical manufacturing where reagent waste from hydrolysis translates directly to increased cost of goods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-PEG2-PFP ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.